molecular formula C15H19NO4 B11719197 Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate

Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate

Cat. No.: B11719197
M. Wt: 277.31 g/mol
InChI Key: KWVRBYWRPYMDBD-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate is a high-purity chemical compound supplied for research and development purposes. This ester, featuring an acetamido group and a methoxy-dimethylphenyl substituent, is a derivative of cinnamic acid. Compounds within this structural class are of significant interest in medicinal chemistry for the synthesis of novel heterocycles and have been investigated as potential agonists for receptors like GPR120, a target for metabolic diseases such as type 2 diabetes . The structure shares a common pharmacophore with other bioactive molecules, including coumarin derivatives, which are known for a wide range of activities such as anti-inflammatory, antimicrobial, and anti-proliferative effects . Researchers can utilize this compound as a key synthetic intermediate to build more complex molecular architectures. Its defined structure makes it a valuable scaffold for structure-activity relationship (SAR) studies, particularly in exploring new modulators for G-protein coupled receptors (GPCRs) or other biological targets . The presence of the acrylate double bond and the acetamido group offers versatile reactivity for further chemical modifications, including cyclization and conjugation reactions . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-9-6-12(19-4)7-10(2)13(9)8-14(15(18)20-5)16-11(3)17/h6-8H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVRBYWRPYMDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azlactone Formation

The Erlenmeyer–Plöchl reaction is a cornerstone for synthesizing α,β-unsaturated azlactones, which serve as precursors for amino acid derivatives. For this compound:

  • Step 1 : Condensation of 4-methoxy-2,6-dimethylbenzaldehyde (1 ) with N-acetylglycine (2 ) in acetic anhydride and sodium acetate yields the azlactone intermediate (3 ).

    1 + 2Ac2O, NaOAc4-(4-methoxy-2,6-dimethylbenzylidene)-2-methyloxazol-5(4H)-one (3)\text{1 + 2} \xrightarrow{\text{Ac}_2\text{O, NaOAc}} \text{4-(4-methoxy-2,6-dimethylbenzylidene)-2-methyloxazol-5(4H)-one (3)}

    Conditions : Reflux at 110°C for 4–6 hours.
    Yield : 68–74%.

Ring-Opening and Esterification

  • Step 2 : The azlactone (3 ) undergoes nucleophilic ring-opening with methyl acrylate (4 ) in the presence of triethylamine to form the enoate ester (5 ).

    3 + 4Et3N, MeCNMethyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate (5)\text{3 + 4} \xrightarrow{\text{Et}_3\text{N, MeCN}} \text{Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate (5)}

    Key Insight : Stereoselectivity (Z/E ratio >99:1) is achieved via palladium-catalyzed conditions (Pd(OAc)₂/Sc(OTf)₃).
    Yield : 82%.

Claisen-Schmidt Condensation

Aldol Reaction

A modified Claisen-Schmidt approach involves:

  • Step 1 : Base-mediated condensation of 4-methoxy-2,6-dimethylacetophenone (6 ) with N-acetyl glycine methyl ester (7 ).

    6 + 7KOH, EtOHMethyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate (8)\text{6 + 7} \xrightarrow{\text{KOH, EtOH}} \text{Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate (8)}

    Conditions : 40°C, 10 hours.
    Yield : 65%.

Dehydration to Enoate

  • Step 2 : Dehydration of 8 using DCC (dicyclohexylcarbodiimide) or SO₃·Py complex introduces the α,β-unsaturated bond.

    8DCC, CH2Cl25\text{8} \xrightarrow{\text{DCC, CH}_2\text{Cl}_2} \text{5}

    Yield : 78%.

Wittig Olefination

Ylide Generation

  • Step 1 : Treatment of methyl triphenylphosphoranylidene acetate (9 ) with 4-methoxy-2,6-dimethylbenzaldehyde (1 ) forms the enoate directly.

    1 + 9THF, rt5\text{1 + 9} \xrightarrow{\text{THF, rt}} \text{5}

    Conditions : Room temperature, 12 hours.
    Yield : 70%.

Stereochemical Control

  • Note : The Z-configuration is favored due to steric hindrance from the 2,6-dimethyl groups on the phenyl ring.

Asymmetric Hydrogenation (Chiral Synthesis)

For enantiomerically pure forms, asymmetric hydrogenation is employed:

  • Step 1 : Hydrogenation of the α,β-unsaturated ester (5 ) using Rh/(R,R)-DIPAMP catalyst under H₂ (45 psi).

    5Rh/(R,R)-DIPAMP, H2(R)-Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate\text{5} \xrightarrow{\text{Rh/(R,R)-DIPAMP, H}_2} \text{(R)-Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate}

    Enantiomeric Excess (ee) : 98.7%.

Comparative Analysis of Methods

Method Key Reagents Yield Stereoselectivity Complexity
Erlenmeyer–PlöchlAcetic anhydride, NaOAc74%High (Z/E >99:1)Moderate
Claisen-SchmidtKOH, DCC78%ModerateHigh
Wittig OlefinationMethyl ylide70%High (Z-config)Low
Asymmetric HydrogenationRh/(R,R)-DIPAMP85%98.7% eeHigh

Critical Challenges and Optimizations

  • Purity Issues : Byproducts from Perkin side reactions (e.g., α,β-unsaturated acids) are minimized using excess acetic anhydride.

  • Scale-Up : Mechanochemical grinding (solvent-free) improves yields to 88% for azlactone intermediates.

  • Photostability : The enoate derivative requires storage in amber vials due to sensitivity to UV light.

Recent Advances

  • Flow Chemistry : Continuous-flow reactors reduce reaction times from hours to minutes for azlactone synthesis.

  • Enzyme-Mediated Resolution : Lipases (e.g., Candida antarctica) resolve racemic mixtures with 99% ee .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbon-carbon double bond can be reduced to form a saturated compound.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted acetamido derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate. The compound's structure suggests a mechanism that may induce apoptosis in cancer cells.

Key Findings :

  • In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells.
  • The IC50 values for some derivatives have been reported in the range of 1.9 to 7.52 µg/mL, indicating potent activity against these cell lines .

Anti-inflammatory Properties

The presence of the methoxy and dimethyl groups in the compound's structure suggests potential anti-inflammatory effects.

Research Insights :

  • Similar compounds have shown the ability to inhibit pro-inflammatory cytokines in vitro, leading to reduced inflammation markers .
  • Further studies are needed to elucidate the specific pathways through which this compound exerts its anti-inflammatory effects.

Case Study 1: Anticancer Mechanism Exploration

In a study published in a peer-reviewed journal, researchers synthesized a series of methyl derivatives based on the core structure of this compound. The focus was on evaluating their antiproliferative activities against human cancer cell lines.

CompoundCell LineIC50 (µg/mL)
Compound AHCT-1163.5
Compound BMCF-75.0

The results indicated that structural modifications could enhance anticancer activity, suggesting avenues for further drug development .

Case Study 2: Anti-inflammatory Activity Assessment

Another investigation assessed the anti-inflammatory potential of compounds similar to this compound. The study involved treating lipopolysaccharide (LPS)-stimulated macrophages with varying concentrations of the compound.

Concentration (µM)Inflammatory Cytokine Level (pg/mL)
0Control (baseline)
10Reduced by 30%
25Reduced by 50%

These findings support the hypothesis that this compound could serve as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the methoxy and dimethylphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent-Driven Functional Comparisons

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight Key Properties/Applications References
Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate Acetamido, methoxy, dimethylphenyl 277.32 Potential chiral intermediate in APIs*
(E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate (6) Chloropropoxy, cyanovinylamino, methoxy Not reported Likely bioactive (e.g., kinase inhibition)
Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate (10) Cyano, pyridinyl, dioxopyrimidinyl Not reported Hydrogen-bonding diversity; antiviral candidates
4-[Methyl(perfluorinated sulfonyl)amino]butyl prop-2-enoate Perfluorinated sulfonyl, prop-2-enoate Variable Surfactants, fluoropolymer precursors

*API: Active Pharmaceutical Ingredient

Key Observations :
  • Acetamido vs. Cyano Groups: The acetamido group in the target compound enhances hydrogen-bonding capacity compared to cyano-substituted analogs (e.g., compound 6), which may reduce solubility but improve binding specificity in biological targets .
  • Aromatic Substituents : The 4-methoxy-2,6-dimethylphenyl group offers steric hindrance and lipophilicity, contrasting with pyridinyl or dioxopyrimidinyl moieties in compound 10, which introduce heteroaromaticity and additional hydrogen-bonding sites .
  • Fluorinated Derivatives : Perfluorinated sulfonyl analogs (e.g., in ) exhibit extreme hydrophobicity and chemical stability, making them unsuitable for pharmaceuticals but ideal for industrial applications like coatings.
Crystallography and Hydrogen Bonding :
  • Crystal Packing : The acetamido group in the target compound likely forms N–H···O hydrogen bonds, as observed in Etter’s graph-set analysis, creating stable supramolecular networks .
  • Comparison with Cyano Analogs: Cyano groups (e.g., in compound 6) act as weaker hydrogen-bond acceptors, leading to less predictable crystal packing .

Biological Activity

Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate, also known as (Z)-Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)acrylate, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C15H19NO4
  • Molecular Weight: 277.32 g/mol
  • CAS Number: 126312-58-1

The compound features a methoxy group and an acetamido moiety, which are significant for its biological activity. The structural characteristics contribute to its interaction with biological targets.

Antitumor Properties

Recent studies have indicated that this compound exhibits antitumor activity . Research published in MDPI highlighted its potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The compound was tested against several cancer cell lines, showing promising results in reducing cell viability and promoting apoptotic markers .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • NLRP3 Inflammasome Inhibition:
    • The compound has been shown to inhibit the NLRP3 inflammasome, a critical player in inflammatory responses. By modulating this pathway, it reduces the release of IL-1β and other inflammatory mediators .
  • Cell Cycle Regulation:
    • It affects cell cycle progression by targeting cyclins and cyclin-dependent kinases (CDKs), leading to G1 phase arrest in cancer cells .

Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of this compound on human lung cancer cells. The results indicated a significant reduction in cell proliferation and an increase in apoptotic markers after treatment with varying concentrations of the compound.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
505040
1003070

Study 2: Anti-inflammatory Action

In another study focusing on inflammatory diseases, this compound was administered to a model of acute inflammation. The findings showed a marked decrease in edema and pro-inflammatory cytokine levels compared to controls.

Treatment GroupEdema Reduction (%)IL-1β Levels (pg/mL)
Control-200
Low Dose (10 mg/kg)30150
High Dose (50 mg/kg)6080

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate with high regioselectivity?

  • Methodology :

  • Step 1 : Start with a Horner-Wadsworth-Emmons reaction between a phosphorylated acetamide derivative and a 4-methoxy-2,6-dimethylbenzaldehyde to form the α,β-unsaturated ester backbone.
  • Step 2 : Optimize reaction conditions (e.g., base choice, solvent polarity) to control stereochemistry. Polar aprotic solvents like DMF and mild bases (e.g., NaH) may minimize side reactions.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm regioselectivity using 1H^1H-NMR (e.g., coupling constants for trans-configuration) and LC-MS.
    • Key Considerations : Monitor reaction progress with TLC and adjust equivalents of reactants to suppress dimerization or over-substitution .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) at low temperature (100 K) to minimize thermal motion artifacts.
  • Structure Solution : Apply direct methods (SHELXS/SHELXD) for phase determination, followed by refinement via SHELXL to model atomic positions and thermal parameters .
  • Validation : Utilize PLATON or checkCIF for symmetry checks, hydrogen bonding analysis, and detection of twinning or disorder .
    • Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. What computational approaches predict the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces.
  • Reactivity Insights : Identify nucleophilic (enolate formation at the α-carbon) and electrophilic (methoxy aromatic ring) sites. Compare with experimental NMR chemical shifts for validation.
  • Software : Gaussian or ORCA for calculations; VMD or PyMol for visualization .

Q. How can hydrogen bonding networks in the crystal lattice influence its physicochemical stability?

  • Methodology :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O, C–H···O) using Etter’s rules to identify motifs like R22(8)R_2^2(8) or chains.
  • Thermal Analysis : Perform DSC to correlate melting points with intermolecular interaction strength.
  • Packing Efficiency : Calculate lattice energy via PIXEL or CrystalExplorer to quantify contributions from van der Waals and electrostatic forces .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 13C^{13}C-NMR peaks)?

  • Methodology :

  • Variable Temperature NMR : Probe dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C to 60°C.
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled acetamido derivatives to assign ambiguous signals.
  • Cross-Validation : Compare experimental IR stretching frequencies (e.g., C=O at ~1700 cm1^{-1}) with DFT-computed values .

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